molecular formula C20H24N2O4S B2435387 3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-40-0

3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2435387
CAS RN: 442650-40-0
M. Wt: 388.48
InChI Key: LXOWBKGHBDPMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Tautomerism

3-(3,4-Dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole belongs to the family of NH-pyrazoles, which have been studied for their unique tautomerism and structural characteristics. NH-pyrazoles, including similar compounds, exhibit a complex pattern of hydrogen bonds and annular tautomerism, which is critical for understanding their chemical behavior and potential applications in medicinal chemistry and material science. The tautomerism in solution and solid states of these compounds has been explored through NMR spectroscopy and X-ray crystallography, providing insights into their structural dynamics (Cornago et al., 2009).

Synthesis and Molecular Properties

The synthesis of novel pyrazoles, including those with methylsulfonyl groups, has been a subject of research due to their potential in drug discovery. Studies have focused on the synthesis of various pyrazole derivatives through different chemical reactions, exploring their biological properties such as antioxidant, anti-cancer, and anti-inflammatory activities. These studies contribute to the development of pyrazole-based compounds as potential therapeutic agents, highlighting their significance in pharmaceutical research (Thangarasu et al., 2019).

Biological Activities and Applications

Research on pyrazole derivatives, including those with methylsulfonyl substituents, has revealed a range of biological activities. These compounds have been evaluated for their potential in treating various diseases, owing to their anti-inflammatory, antimicrobial, and antioxidant properties. The design of these molecules often incorporates pharmacophores aimed at targeting specific enzymes or receptors, making them valuable in the development of new drugs with improved efficacy and reduced side effects. The exploration of their interactions with biological targets, such as enzymes involved in inflammatory pathways, has provided valuable insights into their mechanism of action and therapeutic potential (Keche et al., 2012).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-14-6-8-15(9-7-14)18-13-17(21-22(18)27(4,23)24)16-10-11-19(25-2)20(12-16)26-3/h6-12,18H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWBKGHBDPMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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